molecular formula C39H64N7O17P3S B1248716 gamma-Linolenoyl-CoA

gamma-Linolenoyl-CoA

Cat. No.: B1248716
M. Wt: 1028 g/mol
InChI Key: XZQYPTBYQYZGRU-FHDVEODPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Linolenoyl-CoA, also known as gamolenoyl-CoA or gla-CoA, belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. This compound participates in a number of enzymatic reactions. In particular, DG(14:0/14:0/0:0) and this compound can be converted into TG(14:0/14:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/14:1(9Z)/0:0) and this compound can be converted into TG(14:0/14:1(9Z)/18:3(6Z, 9Z, 12Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/15:0/0:0) and this compound can be converted into TG(14:0/15:0/18:3(6Z, 9Z, 12Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Finally, DG(14:0/16:0/0:0) and this compound can be converted into TG(14:0/16:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, this compound is involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:0/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
This compound is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of gamma-linolenic acid. It has a role as a mouse metabolite. It derives from a gamma-linolenic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Enzymatic Activity and Diabetes

Gamma-Linolenoyl-CoA's role in hepatic microsomal fatty acid chain elongation is notably altered in diabetic conditions. Research shows a significant decrease in both chain elongation and condensation activities, particularly in diabetic rats. This suggests a potential link between this compound and diabetic metabolism (Suneja et al., 1990).

Cancer Treatment and Research

This compound has been studied for its potential in cancer therapy. Studies indicate its selective anti-tumor properties, especially in breast cancer. It has been observed to enhance the effects of tamoxifen in breast cancer treatment (Kenny et al., 1998). Additionally, studies on human gliomas show that this compound can induce regression of gliomas without significant side effects, suggesting its potential as a safe anti-tumor agent (Das et al., 1995; Bakshi et al., 2003).

Lipid Metabolism

This compound plays a significant role in lipid metabolism. Research indicates the existence of multiple condensing enzymes in rat hepatic microsomes for the condensation of saturated, monounsaturated, and polyunsaturated acyl coenzyme A, including this compound. This finding is crucial for understanding the regulation and rate-limiting steps of fatty acid chain elongation systems (Prasad et al., 1986).

Impact on Other Diseases and Conditions

This compound has been implicated in various other conditions. For example, its chain elongation is influenced by insulin levels in diabetic Wistar BB rats, suggesting a non-parallel relationship between the chain elongation system and glycemia (Mimouni et al., 1992). Additionally, its derivative, gamma-linolenic acid, has been shown to inhibit fatty acid synthase-dependent neoplastic lipogenesis, providing insight into its potential mechanism of action in tumor cell toxicity (Menéndez et al., 2005).

Properties

Molecular Formula

C39H64N7O17P3S

Molecular Weight

1028 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate

InChI

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

XZQYPTBYQYZGRU-FHDVEODPSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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gamma-Linolenoyl-CoA
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gamma-Linolenoyl-CoA
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